molecular formula C7H6N2O3S B3060551 (E)-4-oxo-4-(thiazol-2-ylamino)but-2-enoic acid CAS No. 52207-64-4

(E)-4-oxo-4-(thiazol-2-ylamino)but-2-enoic acid

Cat. No. B3060551
CAS RN: 52207-64-4
M. Wt: 198.2 g/mol
InChI Key: UUHHOCIQPDUBSP-UHFFFAOYSA-N
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Description

The compound “(E)-4-oxo-4-(thiazol-2-ylamino)but-2-enoic acid” is a complex organic molecule. It contains functional groups such as a thiazole ring, an amino group, a carboxylic acid group, and an alpha-beta unsaturated ketone .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, amino group, carboxylic acid group, and alpha-beta unsaturated ketone would all contribute to its overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the amino group might participate in reactions involving nucleophilic substitution, while the alpha-beta unsaturated ketone could undergo addition reactions .

Scientific Research Applications

Hemostatic and Anti-Inflammatory Activities

A study by Sobin et al. (2021) explored the biological activity of compounds related to (E)-4-oxo-4-(thiazol-2-ylamino)but-2-enoic acid, finding marginally toxic compounds with activities comparable to reference compounds. These compounds were found promising for developing new drugs possessing anti-inflammatory activity, indicating the potential use of (E)-4-oxo-4-(thiazol-2-ylamino)but-2-enoic acid in this domain (Sobin et al., 2021).

Antimicrobial Activity

El-Hashash et al. (2014) discussed the utility of a related compound, 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid, in the synthesis of novel heterocycles with antimicrobial activities. This suggests that (E)-4-oxo-4-(thiazol-2-ylamino)but-2-enoic acid may also have applications in antimicrobial research (El-Hashash et al., 2014).

Synthesis of Organotin(IV) Complexes

Javed et al. (2015) conducted a study on the synthesis of ligand 4-oxo-4-(thiazol-2-ylamino)butanoic acid and its organotin(IV) carboxylates. These complexes were characterized and screened for their biological activities, including antibacterial, antifungal, antileishmanial, and cytotoxicity studies. This indicates a potential application in the development of new therapeutics (Javed et al., 2015).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential health effects. Proper handling and disposal procedures should be followed when working with this compound .

Future Directions

Future research on this compound could involve further studies on its synthesis, properties, and potential applications. This could include exploring its potential use in fields such as medicine, materials science, or chemical synthesis .

properties

IUPAC Name

(E)-4-oxo-4-(1,3-thiazol-2-ylamino)but-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3S/c10-5(1-2-6(11)12)9-7-8-3-4-13-7/h1-4H,(H,11,12)(H,8,9,10)/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHHOCIQPDUBSP-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=N1)NC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-oxo-4-(thiazol-2-ylamino)but-2-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M IMRAN, A KANWAL, S LATIF, F AKBAR, L MITU - revistadechimie.ro
Carboxylate functionalized ligand (LH) was synthesized as a result of reaction between maleic anhydride and 2–aminothiazole. This ligand was further reacted with Co (II), Ni (II), Cu (II), …
Number of citations: 3 revistadechimie.ro

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